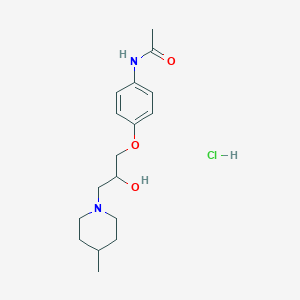

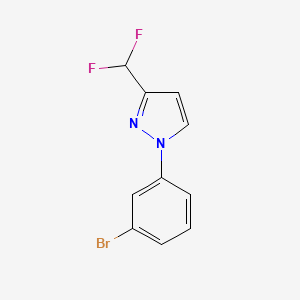

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Pharmaceutical Compounds

Researchers have explored the synthesis of complex molecules that incorporate "1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide" or structurally related derivatives. One approach involves the synthesis of piperidine-based thiazole derivatives, which showed potential for anti-arrhythmic activity, highlighting the utility of such compounds in developing cardiovascular drugs (Abdel‐Aziz et al., 2009). Another study focused on creating thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which could serve as analogs for natural amino acids with potential pharmaceutical applications (Nötzel et al., 2001).

Herbicidal Activities

The compound and its derivatives have been explored for their herbicidal activities, particularly as inhibitors targeting D1 protease in plants. This suggests a potential role in the development of new herbicides that can target specific plant enzymes to control weed growth efficiently (Hu et al., 2009).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, which include structures related to "this compound," have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research demonstrates the compound's application in developing new antituberculosis drugs, addressing the need for novel therapeutics against drug-resistant strains of tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

Research into novel synthetic routes for related compounds has led to the development of molecules with potential anticancer activities. These studies explore the synthesis of derivatives that could serve as lead compounds in cancer treatment, leveraging the structural features of "this compound" for therapeutic benefit (Atta & Abdel‐Latif, 2021).

Wirkmechanismus

Target of Action

The compound 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific mode of action would depend on the compound’s structure and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular metabolism to alterations in signal transduction pathways .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide are largely determined by its thiazole core . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives are known to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . These effects suggest that this compound may also influence cell function in various ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c16-13(21)9-3-5-19(6-4-9)12(20)7-11-8-23-15(17-11)18-14(22)10-1-2-10/h8-10H,1-7H2,(H2,16,21)(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIUJYMNFWFLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)

![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)

![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)

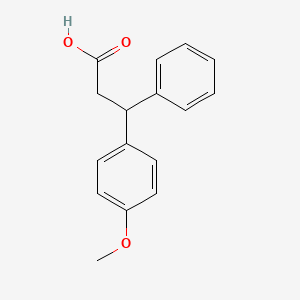

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)

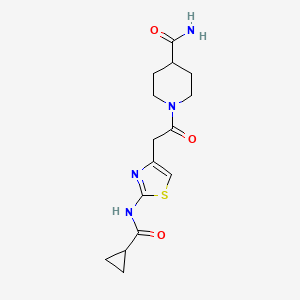

![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)

![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)